[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester
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Overview
Description
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, an amino acid derivative, and a tert-butyl ester group. Its synthesis and applications are of particular interest in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common method involves the use of tert-butyl carbamate as a protecting group for the amino function, followed by coupling reactions to introduce the piperidine and amino acid moieties. The reaction conditions often include the use of organic solvents such as toluene or acetonitrile, and catalysts like palladium acetate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste . The use of continuous flow processes is particularly advantageous for scaling up the production of complex organic molecules.
Chemical Reactions Analysis
Types of Reactions
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the presence of a base to deprotonate the nucleophile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor agonists. The piperidine ring is a common motif in many biologically active molecules, making this compound a valuable tool for drug discovery .
Medicine
In medicinal chemistry, [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
- [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester
- [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-propyl-carbamic acid tert-butyl ester
Uniqueness
The uniqueness of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester lies in its specific combination of functional groups and stereochemistry. The presence of the tert-butyl ester group provides steric hindrance, enhancing the compound’s stability and reactivity. Additionally, the stereochemistry of the amino acid derivative plays a crucial role in its biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-2-yl]methyl]-N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O3/c1-7-20(17(23)24-18(4,5)6)12-14-10-8-9-11-21(14)16(22)15(19)13(2)3/h13-15H,7-12,19H2,1-6H3/t14?,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMZWXDNTFYWMU-LOACHALJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCCN1C(=O)C(C(C)C)N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCCCN1C(=O)[C@H](C(C)C)N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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